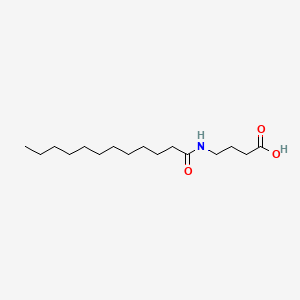

N-Dodecanoyl-4-aminobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

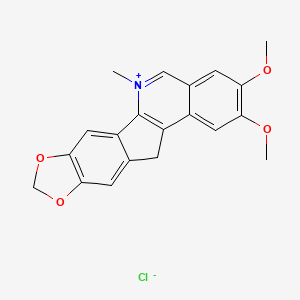

N-Dodecanoyl-4-aminobutyric acid, also known as N-dodecanoyl-GABA, is a compound with the CAS Registry Number 52558-70-0 . It is a derivative of 4-aminobutyric acid .

Synthesis Analysis

The synthesis of N-substituted derivatives of β-aminobutyric acid involves a solvent and catalyst-free method. This process includes the direct aza-Michael addition of amines to crotonic acid. The protocol involves simple mixing or grinding the reactants at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C16H31NO3 . Its average mass is 367.566 Da and its monoisotopic mass is 367.308655 Da .Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, it has been found in the manufacturing processes of active pharmaceutical ingredients (APIs), where impurities are generated from a variety of sources such as starting materials, intermediates, reagents, solvents, catalysts, and by-products .Mechanism of Action

While the specific mechanism of action for N-Dodecanoyl-4-aminobutyric acid is not explicitly mentioned in the search results, it’s worth noting that γ-aminobutyric acid (GABA), a related compound, plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Three major classes of mechanism are recognized: modulation of voltage-gated ion channels; enhancement of GABA-mediated inhibitory neurotransmission; and attenuation of glutamate-mediated excitatory neurotransmission .

Safety and Hazards

Future Directions

Non-proteinogenic amino acids (NPAAs) like N-Dodecanoyl-4-aminobutyric acid have become a powerful tool for developing peptide-based drug candidates. The drug-like properties of peptidic medicines can be fundamentally changed by introducing NPAAs in their sequence . This suggests that this compound and similar compounds could have promising applications in the development of new therapeutics.

Properties

CAS No. |

52558-70-0 |

|---|---|

Molecular Formula |

C16H31NO3 |

Molecular Weight |

285.42 g/mol |

IUPAC Name |

4-(dodecanoylamino)butanoic acid |

InChI |

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) |

InChI Key |

BIXOTZHITGYMGF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCC(=O)O |

| 52558-70-0 | |

Synonyms |

N-dodecanoyl-4-aminobutyric acid N-dodecanoyl-GABA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)

![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)

![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)

![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)

![2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1228778.png)

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)